3-isopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
Overview
Description
3-isopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14806121 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Drug Design Compounds with pyrazole scaffolds, similar to 3-isopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide, are frequently explored for their pharmacological properties. Pyrazoles are known to serve as core structures in the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects (Cherukupalli et al., 2017). The specific substitution pattern on the pyrazole ring, such as the presence of the isopropyl, phenyl, and pyridinyl groups, could influence the compound's binding affinity to various biological targets, optimizing its potential therapeutic applications.
Catalysis and Chemical Synthesis The structural complexity of this compound suggests its potential as an intermediate in synthetic chemistry. Compounds containing pyrazole and carboxamide functionalities are often used in catalysis and the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share a degree of structural resemblance to the target compound, indicates the importance of such molecular frameworks in facilitating chemical transformations (Parmar et al., 2023).
Materials Science In materials science, compounds with aromatic and heteroaromatic structures, similar to the pyrazole and pyridinyl groups found in this compound, are investigated for their optoelectronic properties. These materials are used in creating semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. The electronic properties of these compounds, such as charge transport and photoluminescence, can be finely tuned by modifying the molecular structure, which could include the introduction of specific substituents like those present in the target compound (Lipunova et al., 2018).
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-N-pyridin-4-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13(2)16-12-17(18(23)20-14-8-10-19-11-9-14)22(21-16)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAICGYWNNKTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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